molecular formula C19H15Cl2N5O3 B2834223 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893941-37-2

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2834223
CAS No.: 893941-37-2
M. Wt: 432.26
InChI Key: WEHJAYZAHFQEMQ-UHFFFAOYSA-N
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Description

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of dichlorobenzyl and dimethoxyphenyl groups attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the dichlorobenzyl and dimethoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of dichlorobenzyl and dimethoxyphenyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Use of coupling agents to attach the substituents to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cellular processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
  • 6-(3,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to the presence of both dichlorobenzyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of substituents may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Biological Activity

6-(3,4-Dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS Number: 893941-37-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₅Cl₂N₅O₃
  • Molecular Weight : 432.3 g/mol
  • Chemical Structure :

Chemical Structure

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with a triazole moiety often demonstrate significant anticancer properties. A study involving derivatives of triazoles found that similar compounds exhibited cytotoxic effects against various cancer cell lines. For instance:

  • IC₅₀ Values : Certain derivatives showed IC₅₀ values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

2. Antimicrobial Activity

The triazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that several triazole-containing compounds demonstrated effectiveness against pathogenic bacteria and fungi. Specific findings include:

  • Activity Against Bacteria : Compounds similar to the target compound showed broad-spectrum antibacterial activity compared to standard antibiotics like chloramphenicol .

3. Mechanistic Insights

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : Targeting enzymes such as thymidylate synthase and HDAC (Histone Deacetylases), which are crucial in cancer cell proliferation and survival .
  • Molecular Docking Studies : These studies suggest that the compound binds effectively to multiple biological targets, enhancing its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC₅₀ Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious PathogensN/A

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were screened for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting cell growth and inducing apoptosis in cancer cells.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives against a panel of bacterial strains. The results demonstrated significant inhibition zones for several tested compounds, suggesting that modifications in the triazole structure could enhance antibacterial efficacy.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O3/c1-28-15-6-4-12(8-16(15)29-2)26-18-17(23-24-26)19(27)25(10-22-18)9-11-3-5-13(20)14(21)7-11/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHJAYZAHFQEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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